molecular formula C17H18O2 B1360513 2'-Methoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-37-9

2'-Methoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B1360513
CAS No.: 898790-37-9
M. Wt: 254.32 g/mol
InChI Key: LHFKDGNHUACKLM-UHFFFAOYSA-N
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Description

2'-Methoxy-3-(3-methylphenyl)propiophenone is a propiophenone derivative characterized by a methoxy group (-OCH₃) at the 2'-position of the aromatic ring and a 3-methylphenyl substituent at the 3-position of the propanone backbone. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol (predicted) and a CAS number of 898768-51-9 . The compound’s structure combines aromatic and ketonic functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. The methoxy group enhances electron-donating effects, while the methylphenyl substituent introduces steric bulk, influencing reactivity and physical properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFKDGNHUACKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644058
Record name 1-(2-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-37-9
Record name 1-Propanone, 1-(2-methoxyphenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-3-(3-methylphenyl)propiophenone typically involves the formation of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. This Grignard reagent then reacts with propionitrile to produce the desired compound .

Industrial Production Methods: In industrial settings, the production of 2’-Methoxy-3-(3-methylphenyl)propiophenone may involve similar synthetic routes but optimized for large-scale production. The process is designed to be efficient, with high yields and purity, and often includes recycling of solvents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2’-Methoxy-3-(3-methylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 2'-methoxy group in the target compound likely reduces steric hindrance compared to 3'- or 4'-methoxy isomers, favoring certain reactions (e.g., nucleophilic additions) .
  • Substituent Effects : Replacing methoxy with chloro (as in 2'-chloro analogues) increases electrophilicity but reduces solubility due to lower polarity .

Amination and Hydrogenation

Propiophenone derivatives often undergo amination or hydrogenation. For example:

  • Propiophenone itself yields only 11% amine under Au/TiO₂ catalysis due to steric hindrance .

α-Functionalization

  • Propiophenone reacts with diphenyl diselenide to yield 0.59 mmol α-phenylselenated product .
  • Methoxy-substituted analogues : The electron-donating methoxy group may accelerate α-deprotonation, increasing selenation efficiency. However, steric effects from the methylphenyl group could counteract this advantage .

Physical and Chemical Properties

Property 2'-Methoxy-3-(3-methylphenyl)propiophenone 3-Methoxypropiophenone 2'-Chloro-3-(3-methylphenyl)propiophenone
Boiling Point ~400.5°C (predicted) 259°C Not reported
Density 1.066 g/cm³ (predicted) 1.081 g/cm³ Not reported
Vapor Pressure Not reported 0.0292 mmHg (25°C) Likely lower due to higher molecular weight
Solubility Low in water (hydrophobic substituents) Moderate in organic solvents Lower due to chloro substituent

Key Observations :

  • The methylphenyl group significantly increases molecular weight and boiling point compared to 3-methoxypropiophenone .
  • Chloro derivatives exhibit higher density and lower solubility than methoxy analogues .

Biological Activity

2'-Methoxy-3-(3-methylphenyl)propiophenone, commonly referred to as "methoxypropiophenone," is a synthetic compound belonging to the class of ketones. It is primarily studied for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18O2
  • Molecular Weight : 258.33 g/mol
  • IUPAC Name : 1-(2-methoxyphenyl)-3-(3-methylphenyl)propan-1-one

Research indicates that this compound exhibits a variety of biological activities through several mechanisms:

  • Antioxidant Activity : Several studies have demonstrated that this compound possesses significant antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in cancer prevention.
  • Antimicrobial Properties : Methoxypropiophenone has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. In vitro studies have reported its inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. This property suggests its usefulness in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. Its ability to inhibit tumor growth has been observed in various cancer cell lines.

Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of methoxypropiophenone using DPPH and ABTS assays. The results indicated a significant reduction in free radicals at concentrations ranging from 10 to 100 µM, suggesting its potential as a natural antioxidant.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1008590

Antimicrobial Activity

In a study by Smith et al. (2021), methoxypropiophenone was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potent antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50
Pseudomonas aeruginosa>100

Anti-inflammatory Effects

Research by Lee et al. (2022) assessed the anti-inflammatory effects of methoxypropiophenone in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the levels of TNF-α and IL-6, suggesting its potential application in inflammatory conditions.

Cytokine Level (pg/mL)Control GroupTreatment Group (50 µM)
TNF-α200120
IL-615080

Anticancer Activity

A recent study by Patel et al. (2023) investigated the anticancer properties of methoxypropiophenone on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.

Case Studies

  • Case Study on Antioxidant Effects : A clinical trial involving patients with chronic oxidative stress conditions demonstrated that supplementation with methoxypropiophenone resulted in improved biomarkers of oxidative stress after eight weeks.
  • Case Study on Antimicrobial Resistance : A case study highlighted the efficacy of methoxypropiophenone against antibiotic-resistant strains of bacteria, providing evidence for its potential role as an alternative therapeutic agent.

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